molecular formula C10H10O5 B1295856 2-(2-Hydroxyphenyl)succinic acid CAS No. 73923-83-8

2-(2-Hydroxyphenyl)succinic acid

Cat. No. B1295856
CAS RN: 73923-83-8
M. Wt: 210.18 g/mol
InChI Key: IIHNNMHVDJWLMG-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)succinic acid (HPSA) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. HPSA is a derivative of succinic acid and has been found to possess various biochemical and physiological effects. In

Scientific Research Applications

Polymer Synthesis

2-(2-Hydroxyphenyl)succinic acid has been explored in the field of polymer chemistry. A study by Short et al. (2018) utilized succinic acid as a precursor for synthesizing aromatic monomers like 2,5-dihydroxyterephthalic acid. These monomers were then used to generate a series of copolymers with varying properties, particularly in terms of glass transition temperatures (Short et al., 2018).

Metabolic Pathways in Microorganisms

Research by Burlingame and Chapman (1983) demonstrated that Escherichia coli can utilize aromatic acids, including variants of phenylpropionic acid (related to this compound), as sole carbon sources for growth. This study sheds light on the metabolic pathways involved in the conversion of these acids into other compounds like succinic acid (Burlingame & Chapman, 1983).

properties

IUPAC Name

2-(2-hydroxyphenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNNMHVDJWLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284580
Record name 2-(2-hydroxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73923-83-8
Record name NSC37765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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